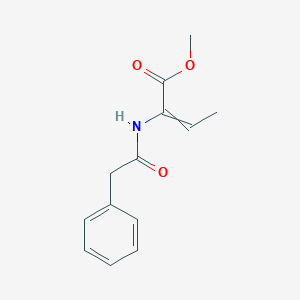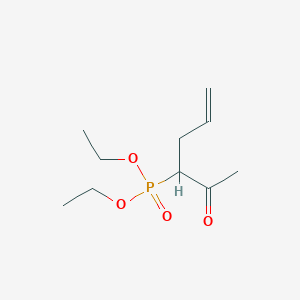
3-Diethoxyphosphoryl-hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diethoxyphosphoryl-hex-5-en-2-one is an organic compound with the molecular formula C8H15O4P It is a phosphorylated derivative of hexenone, characterized by the presence of a diethoxyphosphoryl group attached to the hexenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethoxyphosphoryl-hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with diethyl phosphite under specific conditions. One common method is the Michael addition reaction, where diethyl phosphite is added to hex-5-en-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Diethoxyphosphoryl-hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
3-Diethoxyphosphoryl-hex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3-Diethoxyphosphoryl-hex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can act as a phosphate mimic, allowing the compound to interfere with phosphorylation-dependent processes. This can lead to the modulation of enzyme activity or signal transduction pathways, ultimately affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Diethoxyphosphoryloxy-1,2,3-benzotriazin-4(3H)-one: Another phosphorylated compound with similar chemical properties.
3-Diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates: Compounds with a similar diethoxyphosphoryl group but different structural backbones.
Uniqueness
3-Diethoxyphosphoryl-hex-5-en-2-one is unique due to its specific hexenone backbone combined with the diethoxyphosphoryl groupIts ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its versatility and importance .
Propriétés
Numéro CAS |
57648-58-5 |
|---|---|
Formule moléculaire |
C10H19O4P |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
3-diethoxyphosphorylhex-5-en-2-one |
InChI |
InChI=1S/C10H19O4P/c1-5-8-10(9(4)11)15(12,13-6-2)14-7-3/h5,10H,1,6-8H2,2-4H3 |
Clé InChI |
JQSPXYQFWOCCDN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC=C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


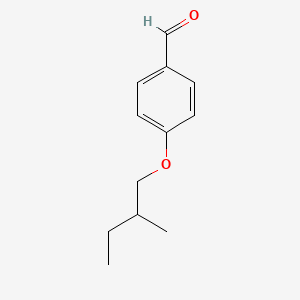
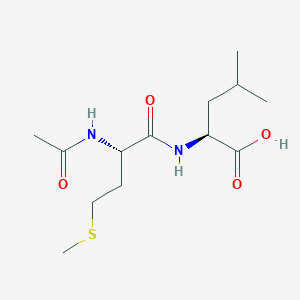
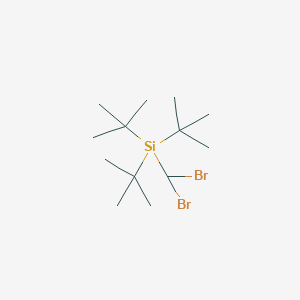
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
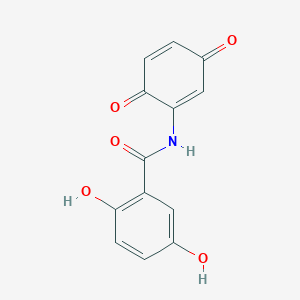
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
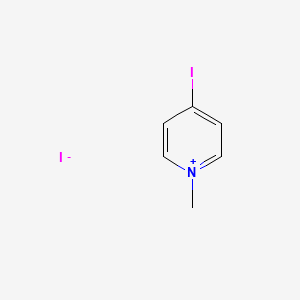


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)
